N-Methyl-5-tetrazolethiol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-5-tetrazolethiol-d3: is a deuterium-labeled compound with the molecular formula C2HD3N4S and a molecular weight of 119.16 . This compound is a labeled impurity of cefoperazone, a cephalosporin antibiotic . It is primarily used in research settings, particularly in the fields of proteomics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-5-tetrazolethiol-d3 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions may vary depending on the desired level of deuterium incorporation and the starting materials used.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-5-tetrazolethiol-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
Chemistry: N-Methyl-5-tetrazolethiol-d3 is used as a reference standard in chemical analysis and synthesis. It is particularly valuable in studies involving stable isotope labeling and mass spectrometry.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme mechanisms. Its deuterium labeling allows for precise tracking and quantification of metabolic processes.
Medicine: this compound is used in the development and testing of new pharmaceuticals. Its role as a labeled impurity of cefoperazone makes it useful in the study of antibiotic resistance and drug interactions.
Industry: In industrial applications, this compound is used in the production of labeled compounds for various research and development purposes. It is also used in quality control and standardization processes.
Mechanism of Action
The mechanism of action of N-Methyl-5-tetrazolethiol-d3 involves its interaction with specific molecular targets and pathways. As a labeled impurity of cefoperazone, it may interact with bacterial enzymes and proteins involved in cell wall synthesis. The deuterium labeling allows for detailed studies of these interactions and the identification of key molecular targets.
Comparison with Similar Compounds
N-Methyl-5-tetrazolethiol: The non-deuterated version of the compound.
Cefoperazone: A cephalosporin antibiotic that shares structural similarities with N-Methyl-5-tetrazolethiol-d3.
Other Deuterated Compounds: Various deuterated analogs used in research and industrial applications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research and analytical applications. The incorporation of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
1-(trideuteriomethyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHZHMUQBFJTNH-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=S)N=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676235 |
Source
|
Record name | 1-(~2~H_3_)Methyl-1,2-dihydro-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345909-96-8 |
Source
|
Record name | 1-(~2~H_3_)Methyl-1,2-dihydro-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.